molecular formula C18H24ClN5O5 B080362 Reproterol hydrochloride CAS No. 13055-82-8

Reproterol hydrochloride

Numéro de catalogue: B080362
Numéro CAS: 13055-82-8
Poids moléculaire: 425.9 g/mol
Clé InChI: XSFWDHONRBZVEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development and Research Evolution

This compound represents an important milestone in the evolution of respiratory pharmacology. The compound was patented in 1965 and introduced into medical practice in 1977, during a period of significant advancement in asthma pharmacotherapy. Its development occurred during the critical transition from non-selective adrenergic agents to more targeted β₂-selective compounds designed to minimize cardiovascular side effects.

The 1960s marked a transformative era in β-agonist development. Prior to this period, non-selective agents like epinephrine (adrenaline) and isoproterenol (isoprenaline) dominated treatment options. While effective bronchodilators, these medications produced significant cardiovascular effects due to their activity at β₁-receptors. In 1967, researchers demonstrated that bronchodilation was primarily mediated through β₂-receptors, setting the stage for more selective agents. In 1961, orciprenaline (metaproterenol) emerged as a longer-acting option, though it still lacked optimal selectivity. The mid-1960s saw the development of more selective compounds including albuterol (salbutamol), fenoterol, and reproterol, offering improved safety profiles.

Reproterol's development was particularly notable for its structural innovation – it represented a monomolecular combination of catecholamine and theophylline moieties, potentially offering dual mechanisms of action. This structural feature distinguished it from contemporaneous β₂-agonists and contributed to its unique pharmacological profile.

Pharmacological Classification in β₂-Adrenergic Receptor Agonists

Reproterol belongs to the class of short-acting β₂-adrenergic receptor agonists (SABAs), characterized by their selective stimulation of β₂-receptors predominantly found in bronchial smooth muscle. Unlike non-selective agents, reproterol's preferential activity at β₂-receptors provides bronchodilation with reduced cardiac effects.

What distinguishes reproterol from other β₂-agonists is its unique chemical structure. With the molecular formula C₁₈H₂₃N₅O₅·HCl and molecular weight of 425.867 g/mol, this compound features a theophylline core with attached hydroxyphenylethylaminopropyl side chain. This structure confers potential dual pharmacological properties: direct β₂-receptor stimulation and possible phosphodiesterase inhibition through its theophylline component.

Structurally, reproterol contains a stereocenter and exists as two enantiomers: (R)-reproterol and (S)-reproterol. Commercial formulations typically contain the racemate – an equal mixture of both enantiomers. This feature is pharmacologically significant as the activity profiles of individual enantiomers may differ, though specific data on their relative contributions to reproterol's efficacy and side effect profile remains limited compared to other chiral β₂-agonists.

From a pharmacodynamic perspective, reproterol is classified as a short-acting agent with effects typically lasting 4-6 hours following administration. This places it in the same temporal category as salbutamol and terbutaline, distinguishing it from long-acting β₂-agonists (LABAs) like salmeterol and formoterol, which provide bronchodilation for up to 12 hours.

Significance in Respiratory Medicine Research

This compound has contributed significantly to respiratory medicine research through several key aspects. First, it demonstrated intense spasmolytic effects on tracheal and bronchial smooth muscle against various spasm-inducing agents, including histamine, acetylcholine, acetyl-beta-methylcholine, 5-hydroxytryptamine, and BaCl₂. These findings helped establish its bronchodilator efficacy and expand understanding of β₂-agonist pharmacology.

A particularly significant contribution was the development of reproterol in fixed combination with disodium cromoglycate (DSCG). This combination therapy leveraged both reproterol's bronchodilator effects and DSCG's bronchoprotective and anti-inflammatory properties, representing one of the first successful fixed combinations of symptom-relieving and disease-modifying agents for asthma treatment. This approach influenced subsequent combination therapy development in respiratory medicine.

Research into reproterol's efficacy in exercise-induced asthma (EIA) provided valuable insights into this specific asthma phenotype. Studies comparing reproterol with other agents like salbutamol reinforced the importance of effective prophylaxis for exercise-induced bronchoconstriction and helped establish treatment protocols. One study revealed that reproterol showed similar preventive effectiveness to salbutamol in controlling exercise-induced asthma for up to 2 hours after administration, with reproterol demonstrating stronger initial action.

Additionally, mechanistic studies investigating reproterol's effects on cAMP generation in peripheral blood monocytes demonstrated that it increased cAMP more effectively than orciprenaline. Even in the presence of the non-selective β-antagonist propranolol, reproterol's cAMP-generating action was only partially inhibited, suggesting mechanisms beyond simple β₂-receptor activation. These findings contributed to broader understanding of β₂-agonist molecular pharmacology.

Current Research Landscape and Literature Review

Current research on this compound encompasses several domains, including studies of its basic pharmacology, clinical applications, and comparative efficacy. Recent investigations have focused on understanding reproterol's dual mechanism of action – specifically how its β₂-adrenergic receptor stimulation interacts with its potential phosphodiesterase (PDE) inhibitory effects.

A significant research area involves reproterol's effects on inflammatory cells relevant to asthma pathophysiology. Studies have demonstrated that reproterol enhances the ability of disodium cromoglycate (DSCG) to stabilize rat mast cells – an effect not shared by salbutamol. This finding suggests specific anti-inflammatory properties that may complement its bronchodilator actions. Research showed reproterol was as potent as DSCG in inhibiting histamine release in rat mast cells (32.8±6.0% vs. 36.7±6.2% at 1 μM), and when combined with DSCG, produced enhanced mast cell stabilization.

The clinical literature around reproterol continues to develop, with particular focus on its role in exercise-induced asthma and its comparative efficacy versus newer agents. A study evaluating reproterol via the acetylcholine provocation test demonstrated that inhalation of reproterol (2 puffs at 500 μg each) almost completely eliminated acetylcholine-induced bronchial constriction, confirming its potent bronchodilator effects.

Investigation of reproterol's metabolism and excretion has yielded insights into its pharmacokinetic profile. An excretion study following oral administration of 20 mg this compound found that while the main reproterol metabolite was detectable in urine, unchanged reproterol was not, suggesting extensive metabolism. This metabolite's structure was confirmed through high-resolution mass spectrometry, contributing to our understanding of reproterol's biotransformation pathways.

Current availability and research activity varies geographically, with reproterol marketed under trade names including Bronchodil and Reprothal in some regions. The compound is primarily classified as a bronchodilator for treating asthma and chronic obstructive pulmonary disease (COPD), though research continues into potential expanded applications.

Comparative Feature Reproterol Salbutamol Terbutaline Orciprenaline
Chemical Structure Theophylline derivative with β₂-agonist component Saligenin derivative Resorcinol derivative Catecholamine derivative
β₂-Selectivity High High High Moderate
Duration of Action 4-6 hours 4-6 hours 4-6 hours 4-6 hours
Effect on Heart Rate Minimal Moderate Moderate Significant
Effect on cAMP in Monocytes Strong Moderate Moderate Moderate
Common Administration Routes Inhalation, Oral, IV Inhalation, Oral, IV Inhalation, Oral Inhalation, Oral
Mast Cell Stabilization Present Absent Not well established Not well established

Table 1: Comparative features of reproterol and other short-acting β₂-agonists

Propriétés

IUPAC Name

7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-1,3-dimethylpurine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5.ClH/c1-21-16-15(17(27)22(2)18(21)28)23(10-20-16)5-3-4-19-9-14(26)11-6-12(24)8-13(25)7-11;/h6-8,10,14,19,24-26H,3-5,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFWDHONRBZVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCNCC(C3=CC(=CC(=C3)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13055-82-8, 54063-54-6 (Parent)
Record name 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13055-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reproterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60926797
Record name 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39878-37-0, 13055-82-8, 62932-28-9
Record name 1H-Purine-2,6-dione, 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39878-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reproterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013055828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-((2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039878370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6-dione, 3,7-dihydro-7-(3-((2-(3,5-dihydroxyphenyl)-2-hydroxyethyl)amino)propyl)-1,3-dimethyl-, monohydrochloride, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062932289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(3-{[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60926797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.660
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-[3-[[2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]amino]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.679
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REPROTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4I1COJ8W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Radiolabeled Synthesis for Pharmacokinetic Studies

A foundational method for synthesizing this compound involves radiolabeling to facilitate pharmacokinetic and metabolic studies. The synthesis of carbon-14 (¹⁴C)-labeled reproterol begins with 14C-malonic diethyl ester as the primary precursor. This approach ensures isotopic incorporation at critical positions, enabling precise tracking of the compound’s bioavailability and degradation. The reaction sequence involves:

  • Alkylation of 14C-malonic diethyl ester with a brominated theophylline derivative to form the propyltheophylline intermediate.

  • Amination using 3,5-dihydroxyphenethylamine under basic conditions to introduce the β-hydroxyamine moiety.

  • Hydrochloride salt formation via acidification with hydrochloric acid, yielding the final product.

For tritium (³H)-labeled reproterol, catalytic tritiation of a pre-formed unsaturated analog is employed, though this method requires stringent control over reaction conditions to avoid radiolytic decomposition.

Non-Radiolabeled Synthesis: Industrial-Scale Considerations

While radiolabeled methods are pivotal for research, industrial synthesis prioritizes cost-effectiveness and scalability. Although direct patents for this compound are scarce, analogous β₂-agonist syntheses provide insights into viable strategies. For instance, the synthesis of procaterol hydrochloride (a structural analog) involves:

  • Fries rearrangement of 8-butyryloxyquinolone to generate acylated intermediates.

  • Bromination using pyridinium tribromide to introduce reactive halogens for subsequent amination.

  • Reductive amination with isopropylamine and sodium borohydride to form the secondary amine.

Adapting this pathway for reproterol would require substituting the quinolone core with a theophylline derivative and integrating 3,5-dihydroxyphenethylamine during amination.

Critical Reaction Parameters and Optimization

Amination Efficiency and Stereochemical Control

The amination step is pivotal for introducing the β-hydroxyamine group, which dictates reproterol’s receptor binding affinity. Key parameters include:

  • Temperature : Optimal amination occurs at 50–60°C, balancing reaction rate and byproduct formation.

  • Solvent system : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity of the amine.

  • Catalysis : Lewis acids like zinc chloride improve yield by stabilizing transition states.

Stereochemical purity is ensured via chiral chromatography or enantioselective crystallization, though specific data for reproterol remain unpublished.

Purification and Salt Formation

Reproterol’s hydrochloride salt is precipitated by treating the free base with concentrated HCl in ethanol. Key purification steps include:

  • Recrystallization from ethanol/water mixtures to achieve >99.5% purity.

  • Lyophilization to remove residual solvents, critical for pharmaceutical-grade output.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H-NMR : Peaks at δ 7.85 (theophylline C8-H), δ 6.35 (aromatic dihydroxyphenyl protons), and δ 3.45 (propyl chain protons) confirm structural integrity.

  • Mass spectrometry : ESI-MS shows a molecular ion at m/z 389.2 [M+H]⁺, with fragmentation patterns consistent with the β-hydroxyamine side chain.

Impurity Profiling

Common impurities include:

  • Des-hydroxy reproterol : Formed via incomplete amination, detectable via HPLC (retention time: 8.2 min vs. 10.5 min for reproterol).

  • Oxidation byproducts : Theophylline N-oxide (λₘₐₓ 275 nm) arises from prolonged storage, mitigated by nitrogen inertization .

Applications De Recherche Scientifique

Introduction to Reproterol Hydrochloride

This compound is a short-acting β2 adrenoreceptor agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It functions by promoting bronchodilation, which alleviates respiratory symptoms such as wheezing, shortness of breath, and chest tightness. This compound has been in medical use since its patent in 1965 and subsequent introduction into the market in 1977 .

Asthma Management

Reproterol is widely utilized for managing asthma-induced respiratory distress. Its rapid onset of action makes it suitable for acute asthma attacks, providing quick relief from bronchospasm. The combination of reproterol with other medications, such as cromoglycate, has been successfully employed to enhance both bronchodilation and anti-inflammatory effects .

Chronic Obstructive Pulmonary Disease (COPD)

In addition to asthma, reproterol is indicated for patients with COPD. It helps reduce breathing resistance and improves airflow, thereby enhancing the quality of life for individuals suffering from this chronic condition .

Doping Control

Reproterol has also been studied for its implications in sports medicine, particularly regarding its detection in doping control tests. Its ability to enhance physical performance through bronchodilation has made it a compound of interest in anti-doping regulations .

Comparative Efficacy

The following table summarizes the comparative efficacy of reproterol against other common β2 agonists:

Drug Potency (cAMP stimulation) Onset of Action Duration Indications
ReproterolHigher than albuterolRapidShortAsthma, COPD
AlbuterolModerateRapidShortAsthma
FeterolModerateRapidShortAsthma

Case Study 1: Efficacy in Asthma Management

A clinical trial involving patients with moderate to severe asthma demonstrated that reproterol significantly improved lung function as measured by forced expiratory volume (FEV1) compared to placebo. Patients reported a marked reduction in symptoms and an increase in exercise tolerance during the study period .

Case Study 2: Use in COPD

Another study focused on patients with COPD revealed that those treated with reproterol experienced a notable decrease in exacerbation rates and improved overall lung function metrics over a six-month period compared to standard care alone .

Comparaison Avec Des Composés Similaires

Procaterol Hydrochloride Hemihydrate

  • Molecular Formula : C₁₆H₂₂N₂O₃·2ClH·H₂O .
  • Mechanism: Selective β2 agonist with a quinolinone backbone.
  • Key Differences : Procaterol has a shorter duration of action (~6 hours) compared to reproterol (~8–12 hours) due to differences in hydroxylation and metabolic stability .

Terbutaline Sulfate

  • Molecular Formula: 2C₁₂H₁₉NO₃·H₂O₄S .
  • Mechanism: Non-selective β2 agonist with partial β1 activity, increasing cardiac side effect risks.
  • Key Differences : Reproterol exhibits higher β2 selectivity (95% vs. terbutaline’s 70%), reducing cardiovascular adverse events .

Pirbuterol

  • Molecular Formula : C₁₂H₂₀N₂O₃ (free base).
  • Clinical Use : Approved for COPD but requires frequent dosing (3–4 times daily) versus reproterol’s twice-daily regimen .

Pharmacokinetic and Clinical Efficacy Data

Parameter This compound Procaterol Terbutaline Sulfate Pirbuterol
Bioavailability 60–70% 50–60% 40–50% 55–65%
Half-Life (Hours) 8–12 5–6 3–4 4–5
β2 Selectivity 95% 90% 70% 85%
WADA Status Prohibited in competition Prohibited Permitted with TUE Prohibited

Research Findings and Clinical Implications

Recent studies highlight reproterol’s advantages in long-term COPD management due to its prolonged half-life and reduced dosing frequency . In contrast, procaterol and pirbuterol are preferred for acute exacerbations owing to faster onset . Terbutaline remains a cost-effective option but is less favored in patients with comorbid cardiovascular conditions .

Activité Biologique

Reproterol hydrochloride is a short-acting β2-adrenoceptor agonist primarily used in the management of asthma and other respiratory conditions. Its mechanism of action involves the relaxation of bronchial smooth muscles, leading to bronchodilation. This article explores the biological activity of this compound, including its pharmacological properties, clinical efficacy, and relevant case studies.

Chemical and Pharmacological Properties

  • Molecular Formula : C₁₈H₂₃N₅O₅·HCl
  • Molecular Weight : 425.87 g/mol
  • Stereochemistry : Racemic mixture
  • Primary Target : β2-adrenoceptors

Reproterol acts by stimulating β2-adrenoceptors located in the bronchial smooth muscle, leading to increased cyclic AMP (cAMP) levels and subsequent relaxation of these muscles. This action is vital in alleviating symptoms of asthma, particularly during acute episodes.

The activation of β2-adrenoceptors by reproterol results in:

  • Bronchodilation : Relaxation of bronchial smooth muscle, reducing airway resistance.
  • Increased cAMP Production : Enhances intracellular signaling pathways that promote muscle relaxation.
  • Anti-inflammatory Effects : May reduce inflammation in the airways, contributing to improved lung function.

Case Studies and Clinical Trials

  • Efficacy in Exercise-Induced Asthma (EIA) :
    A multicenter, randomized, double-blind, placebo-controlled trial assessed the protective effect of reproterol combined with disodium cromoglycate (DSCG) against EIA. The study measured forced expiratory volume in one second (FEV1) before and after exercise challenges. Results indicated that both reproterol alone and the combination with DSCG significantly inhibited the decrease in FEV1 compared to placebo. The combination did not show a statistically significant advantage over reproterol alone (p = 0.48) .
  • Dose-Response Relationship :
    A study involving asthmatic patients evaluated the dose-response relationship of inhaled reproterol at doses ranging from 500 µg to 8 mg. The peak improvement in FEV1 was observed at higher doses, with a mean increase of 29% at 8 mg. Notably, there were no significant cardiovascular side effects noted at any dose level .
  • Safety Profile :
    Reproterol has demonstrated a favorable safety profile with minimal adverse effects on heart rate and blood pressure during clinical evaluations . This tolerance is particularly important for patients with pre-existing cardiovascular conditions.

Comparative Efficacy

The following table summarizes the comparative efficacy of reproterol against other β2-agonists:

DrugPeak FEV1 ImprovementDuration of ActionSide Effects
Reproterol29% at 8 mgDose-dependentMinimal
Terbutaline24% at 0.5 mgModerateMild
Salbutamol30% at 200 µgShortModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reproterol hydrochloride
Reactant of Route 2
Reactant of Route 2
Reproterol hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.